molecular formula C12H19ClFN5 B12216000 N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12216000
M. Wt: 287.76 g/mol
InChI Key: CGVCGUYNBCCXHF-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine hydrochloride is a pyrazole-based amine derivative with a hydrochloride salt form. Its structure features a bis-pyrazole core, where one pyrazole ring is substituted with a 2-fluoroethyl group and a methyl group, while the other pyrazole moiety is linked via a methylene bridge to a 2-ethyl substituent. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-18-11(4-6-15-18)8-14-12-9-17(7-5-13)16-10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H

InChI Key

CGVCGUYNBCCXHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2C)CCF.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and fluoroethyl groups. The reaction conditions usually involve the use of specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrazole ring or the attached functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, it has potential applications as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways. Its unique structural features make it a valuable tool for studying the reactivity and biological activity of pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution: The 2-fluoroethyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
  • Hydrochloride Salt : Similar to 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl, the salt form improves aqueous solubility, critical for bioavailability .

Physicochemical Properties:

  • Melting Points : Pyrazole-amine hydrochlorides typically exhibit melting points above 100°C (e.g., 157–158°C for 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl), indicating crystalline stability .
  • Spectroscopic Data : The target compound’s ^1H NMR would likely show signals for fluorine-coupled protons (~4.5–5.5 ppm for -CH2F) and pyrazole ring protons (~7–8 ppm), consistent with 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride .

Biological Activity

N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H14F1N5C_{10}H_{14}F_{1}N_{5} with a molecular weight of approximately 227.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

The compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. It has been identified as a potential inhibitor of LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. Inhibition of LRRK2 can lead to neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits LRRK2 activity. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) was found to be approximately 150 nM, indicating a potent inhibitory effect compared to other known inhibitors .

In Vivo Studies

Animal model studies have shown that administration of this compound leads to significant improvements in motor function and reductions in neuroinflammation. Specifically, in a mouse model of Parkinson's disease, treated animals exhibited less dopaminergic neuron loss and improved behavioral outcomes compared to untreated controls .

Case Studies

Case Study 1: Neuroprotection in Parkinson’s Disease Models
A recent study evaluated the efficacy of this compound in a transgenic mouse model expressing mutant LRRK2. The results indicated that treated mice had a 40% reduction in motor deficits and maintained higher levels of dopamine compared to controls over a 12-week period .

Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory responses in microglial cells. Results showed that treatment with this compound reduced the production of pro-inflammatory cytokines by up to 60%, suggesting its potential role as an anti-inflammatory agent in neurodegenerative diseases .

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